molecular formula C6H9NO B13477813 2-Ethynylmorpholine

2-Ethynylmorpholine

Cat. No.: B13477813
M. Wt: 111.14 g/mol
InChI Key: UHWZKSGXBBYDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynylmorpholine is a chemical compound with the molecular formula C6H9NO It is a derivative of morpholine, featuring an ethynyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylmorpholine typically involves the reaction of morpholine with acetylene. One common method is the alkylation of morpholine with propargyl bromide under basic conditions. The reaction proceeds as follows: [ \text{Morpholine} + \text{Propargyl Bromide} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylmorpholine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of N-substituted morpholine derivatives.

Scientific Research Applications

2-Ethynylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethynylmorpholine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The morpholine ring can act as a hydrogen bond acceptor, further stabilizing the compound’s interaction with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the ethynyl group.

    2-Ethylmorpholine: A derivative with an ethyl group instead of an ethynyl group.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

Comparison: 2-Ethynylmorpholine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. Compared to morpholine, this compound has enhanced π-π interaction capabilities and can participate in additional chemical reactions. The ethynyl group also influences the compound’s binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-ethynylmorpholine

InChI

InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2

InChI Key

UHWZKSGXBBYDCB-UHFFFAOYSA-N

Canonical SMILES

C#CC1CNCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.